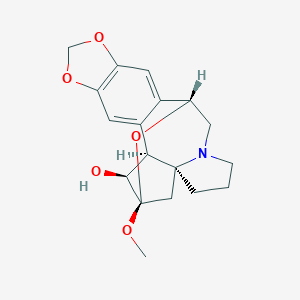

Drupacine

Vue d'ensemble

Description

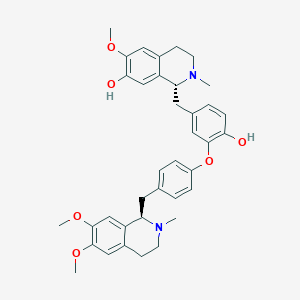

Drupacine is a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew). It is a potent herbicidal compound containing an oxo-bridged oxygen bond structure . It is also known as an alkaloid with the CAS number 49686-57-9 .

Synthesis Analysis

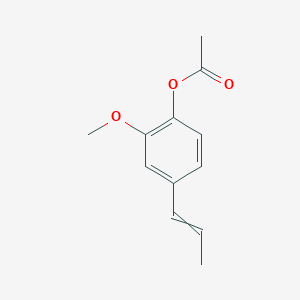

The synthesis of this compound begins with a Johnson-Claisen rearrangement, which uses triethyl ortho acetate to add two carbons to the allylic alcohol, followed by a [3,3]-rearrangement . The reaction is not enantioselective, thus generating a racemic mixture . A Heck reaction builds a seven-member ring, completing the carbocyclic skeleton of the natural product .

Molecular Structure Analysis

This compound has a molecular formula of C18H21NO5 and a molecular weight of 331.36 . It contains a total of 50 bonds, including 29 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .

Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including a Johnson-Claisen rearrangement, an oxidative cyclization under aerobic conditions, and a Heck reaction .

Physical and Chemical Properties Analysis

This compound appears as a powder . It has a density of 1.5±0.1 g/cm³, a boiling point of 499.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 84.4±0.4 cm³ and a polar surface area of 60 Ų .

Applications De Recherche Scientifique

Applications herbicides

Drupacine, isolé de Cephalotaxus sinensis (if à feuilles de prunier chinois), est un composé herbicide puissant . Il a été constaté qu'il avait des effets significatifs sur la germination des graines et la croissance des plantules . L'activité herbicide de la this compound pourrait potentiellement perturber la biosynthèse des acides aminés aromatiques, entraînant une croissance anormale et la mort éventuelle des plantules de mauvaises herbes .

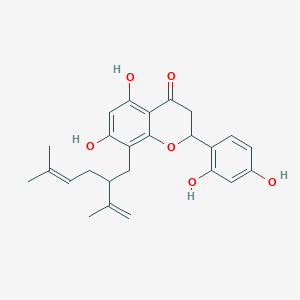

Ciblage de la déshydrogénase de shikimate

La déshydrogénase de shikimate (SkDH) est une enzyme clé de la voie du shikimate, qui est cruciale pour la biosynthèse des acides aminés aromatiques chez les plantes . Il a été constaté que la this compound se liait fortement à SkDH , ce qui en fait un inhibiteur potentiel de cette enzyme . Cette inhibition pourrait perturber la voie du shikimate, affectant la production d'acides aminés essentiels dans les plantes .

Développement d'herbicides verts

La capacité de la this compound à cibler SkDH, une nouvelle cible herbicide, jette les bases d'une conception rationnelle d'herbicides basés sur de nouvelles cibles issues de produits naturels . Cela pourrait enrichir les ressources cibles pour le développement d'herbicides verts .

Analyse protéomique

Les cibles de la this compound dans Amaranthus retroflexus ont été identifiées en combinant la stabilité de la cible sensible à l'affinité des médicaments (DARTS), le test de décalage thermique cellulaire couplé à la spectrométrie de masse (CETSA MS), l'analyse transcriptomique RNA-seq et les analyses protéomiques TMT

Safety and Hazards

Orientations Futures

Drupacine has been found to have potential as a herbicide. Its molecular target is suggested to be Shikimate dehydrogenase (SkDH), a new herbicide target . This lays a foundation for the rational design of herbicides based on new targets from natural products and enriches the target resources for developing green herbicides .

Mécanisme D'action

Target of Action

Drupacine, a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew), has been identified to primarily target Shikimate dehydrogenase (SkDH) . SkDH is an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.

Mode of Action

This compound interacts with its target, SkDH, by binding to it. The binding strength of this compound to SkDH increases with the treatment concentration . This interaction inhibits the activity of SkDH, thereby affecting the shikimate pathway and the production of aromatic amino acids.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants. By inhibiting SkDH, this compound disrupts this pathway, leading to a decrease in the production of these essential amino acids .

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effectiveness of a compound

Result of Action

The inhibition of SkDH by this compound leads to significant molecular and cellular effects. It results in the disruption of the shikimate pathway, leading to a decrease in the production of aromatic amino acids. This disruption affects the normal growth and development of plants, making this compound an effective herbicide .

Analyse Biochimique

Biochemical Properties

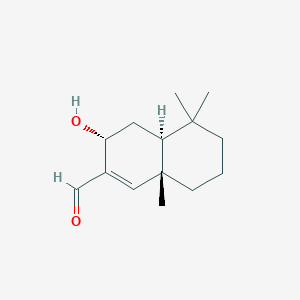

Drupacine plays a significant role in biochemical reactions, particularly in inhibiting seed germination and seedling growth. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of α-amylase, an enzyme crucial for breaking down starch into sugars during seed germination . The inhibition of α-amylase activity leads to a decrease in soluble sugar content, which is essential for seedling growth. Additionally, this compound enhances the activities of peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD), which are enzymes involved in the plant’s defense mechanisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound treatment results in the downregulation of α-amylase gene expression in a dosage-dependent manner . This downregulation impacts the germination process and overall seedling growth. Moreover, this compound causes morphological changes such as a decrease in root hairs and the detachment of the root cap, indicating cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to α-amylase, inhibiting its activity and thereby reducing the availability of soluble sugars necessary for seedling growth . Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS), which in turn activates defense-related enzymes such as POD, CAT, and SOD . These enzymes help mitigate the oxidative damage caused by ROS.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Over time, this compound treatment leads to increased cell damage, as evidenced by ultrastructural observations of root tips . The relative conductivity and malondialdehyde (MDA) content, indicators of membrane damage, also increase with prolonged exposure to this compound . These findings suggest that this compound’s inhibitory effects on seedling growth are sustained over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits seed germination and seedling growth without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing this compound dosage for its intended applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The inhibition of α-amylase activity by this compound disrupts the starch-to-sugar conversion pathway, leading to reduced soluble sugar content . This disruption affects the overall metabolic balance within the plant cells, impacting growth and development.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation within plant tissues influence its herbicidal activity. This compound’s interaction with transporters and binding proteins ensures its effective distribution to target sites, such as root tips, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may guide this compound to these specific locations, enhancing its efficacy as a herbicide .

Propriétés

IUPAC Name |

(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTDBKDWDOVRLJ-FLXSYLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49686-57-9 | |

| Record name | Drupacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)